ETB Receptor Binding Affinity and Selectivity: Ro 46-8443 vs. Dual Antagonist Ro 46-2005
Ro 46-8443 demonstrates a 2000-fold higher binding affinity for the ETB receptor relative to the ETA receptor, whereas the dual antagonist Ro 46-2005 exhibits no selectivity (equipotent on both subtypes) [1]. This selectivity was established through competitive binding assays using recombinant human receptors and [125I]ET-1 as the radioligand [2].
| Evidence Dimension | Binding Affinity (IC50) and Selectivity Ratio |
|---|---|
| Target Compound Data | ETB IC50: 34–69 nM; ETA IC50: 6800 nM; Selectivity Ratio (ETA/ETB): 100–2000 fold |
| Comparator Or Baseline | Ro 46-2005: ETA IC50: 200–500 nM; ETB IC50: 200–500 nM; Selectivity Ratio: ~1 |
| Quantified Difference | Ro 46-8443 is >2000-fold more selective for ETB than Ro 46-2005, and >100-fold more potent at ETB than Ro 46-2005. |
| Conditions | Competitive radioligand binding assay using membranes from CHO cells expressing recombinant human ETA or ETB receptors; radioligand: [125I]ET-1. |
Why This Matters
This level of selectivity is essential for experiments where ETA receptor activation would confound the interpretation of ETB-mediated effects.
- [1] Breu V, Clozel M, Löffler BM, Burri K. In vitro characterisation of Ro 46-8443, the first non-peptide antagonist selective for the endothelin ETB receptor. FEBS Lett. 1996 Mar 25;383(1-2):37-41. doi: 10.1016/0014-5793(96)00213-x. PMID: 8612786. View Source
- [2] Breu V, Löffler BM, Clozel M. In vitro characterization of Ro 46-2005, a novel synthetic non-peptide endothelin antagonist of ETA and ETB receptors. FEBS Lett. 1993 Nov 15;334(2):210-4. doi: 10.1016/0014-5793(93)81713-a. PMID: 8224248. View Source
